N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzodioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and minimize reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to remove the chloro groups, leading to the formation of simpler derivatives.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, N-bromosuccinimide for bromination, and various bases such as cesium carbonate for amination reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Shares the benzodioxole core but differs in the attached functional groups .
N-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure with variations in the chloro and oxo groups .
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O6S/c22-13-1-3-14(4-2-13)25-32(27,28)16-6-8-18(17(23)10-16)29-11-21(26)24-15-5-7-19-20(9-15)31-12-30-19/h1-10,25H,11-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMSQALDXUYVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.